N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide
Description
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, an imidazole ring, and an oxane (tetrahydropyran) ring
Properties
IUPAC Name |
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-3-24(14-18-20-9-10-23(18)2)19(25)15-7-8-17(21-12-15)22-13-16-6-4-5-11-26-16/h7-10,12,16H,3-6,11,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAADVMXEESTVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC=CN1C)C(=O)C2=CN=C(C=C2)NCC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The imidazole and pyridine rings are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.
Oxane Ring Introduction: The oxane ring is introduced via nucleophilic substitution reactions, where a suitable oxane derivative reacts with the intermediate compound.
Final Coupling and Amide Formation: The final step involves the coupling of the intermediate with an ethylamine derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-2-ylmethylamino)pyridine-3-carboxamide: shares structural similarities with other compounds containing imidazole, pyridine, and oxane rings.
1-methylimidazole: A simpler imidazole derivative used as a precursor in the synthesis of more complex molecules.
Indole derivatives: Compounds containing an indole ring, which have diverse biological activities and applications.
Uniqueness
- The unique combination of the imidazole, pyridine, and oxane rings in this compound provides it with distinct chemical and biological properties.
- Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
